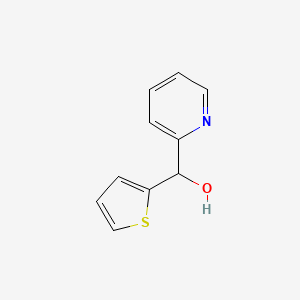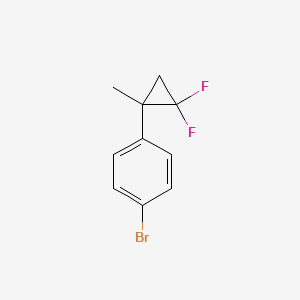
1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene is a chemical compound with the CAS Number: 2138083-44-8 . It is used in pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The molecular formula of this compound is C10H9BrF2 . The molecular weight is 247.08 .Aplicaciones Científicas De Investigación
Photoluminescence Properties
1-Bromo-4-(2,2-diphenylvinyl) benzene has been studied for its photoluminescence properties. The compound exhibits strong fluorescence intensity, with significant variations in emission wavelengths and intensities between solution and solid states, indicating potential for use in optical and photonic applications (Liang Zuo-qi, 2015).
Electrochemical Carbonylation
The compound has been investigated in the context of electrochemical carbonylation, a process involving nickel ions and carbon monoxide. This study highlights its potential in the synthesis of various organic compounds, emphasizing its utility in complex chemical transformations (V. Yanilkin et al., 1996).
Precursor for Graphene Nanoribbons
1-Bromo-4-(3,7-dimethyloctyl)benzene, a related compound, serves as a precursor in the bottom-up synthesis of graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, making the compound significant in nanotechnology and material science (S. Patil et al., 2012).
Synthesis of Indeno[1,2‐c]chromenes
Another application involves the reaction of 1-Bromo-2-(cyclopropylidenemethyl)benzenes with 2-alkynylphenols under palladium catalysis to form indeno[1,2-c]chromenes. This showcases the compound's role in facilitating molecular complexity and diversity in organic synthesis (Xiaolin Pan et al., 2014).
Radiosynthesis Applications
In radiopharmaceutical sciences, derivatives of this compound have been synthesized for potential use as bifunctional labelling agents, crucial in medical imaging and diagnosis (V. Namolingam et al., 2001).
Aryne Route to Naphthalenes
The compound has also been utilized in the aryne route to synthesize naphthalenes. This method involves generating and intercepting arynes for the production of complex organic structures, indicating its importance in advanced organic synthesis (M. Schlosser & E. Castagnetti, 2001).
Starting Material for Organometallic Synthesis
The compound's utility extends to serving as a versatile starting material in organometallic synthesis, facilitating the creation of various organometallic intermediates (J. Porwisiak & M. Schlosser, 1996).
Propiedades
IUPAC Name |
1-bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2/c1-9(6-10(9,12)13)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVCLIWQGSFAMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

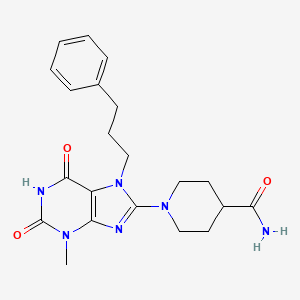
![1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397221.png)
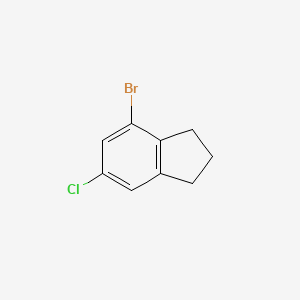
![[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride](/img/structure/B2397224.png)
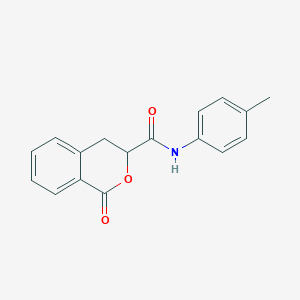
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2397228.png)
![8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2397232.png)
![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2397235.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2397236.png)

![[(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride](/img/structure/B2397238.png)
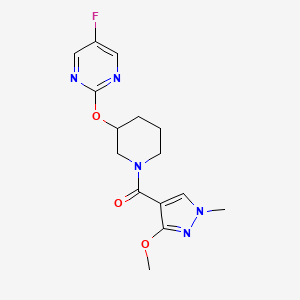
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2397240.png)
